7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis
Quinazoline is a planar molecule . It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine . Dioxolane is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Chemical Reactions Analysis
Quinazoline undergoes various reactions such as hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution . Dioxolane can undergo reactions during transformations of other functional groups that may be present .Physical and Chemical Properties Analysis
Quinazoline has a molar mass of 130.150 g·mol−1, a density of 1.351 g/cm3, a melting point of 48 °C, and a boiling point of 243 °C . Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of −95 °C, and a boiling point of 75 °C .Scientific Research Applications
Antibacterial Applications
Synthesis and Antibacterial Evaluation of Novel Derivatives
Novel series of compounds related to the quinazoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some of these compounds were found to possess potent antibacterial activities, with specific compounds exhibiting higher potency than reference standards like ciprofloxacin, particularly against Gram-positive organisms (Nasr, Gineinah, & El-Bendary, 2003).
Antimicrobial and Antifungal Activities
Evaluation of Synthesized Compounds for Antimicrobial Activity
Another study focused on the synthesis of novel quinazoline derivatives, highlighting their antimicrobial evaluation. These synthesized compounds were screened for their antimicrobial activity, presenting new possibilities for the development of antimicrobial agents based on quinazoline derivatives (El‐Kazak & Ibrahim, 2013).
Analgesic Activity
Synthesis and Analgesic Activity of Quinazolinone Derivatives
In the realm of analgesic research, quinazolinone rings, including derivatives similar to the compound , have been reported to possess various biological activities. A study synthesized specific quinazolinone derivatives and tested them for in vitro analgesic activity, finding significant analgesic activity compared to control drugs (Osarodion, 2023).
Agricultural Bactericides
Novel Quinazolin-4-one Derivatives as Agricultural Bactericides
A series of novel quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were synthesized and evaluated for their inhibition activities against phytopathogenic bacteria and fungi. Compounds from this series showed potent inhibition activities against specific pathogens, providing a basis for the development of efficient agricultural bactericides (Du, Fan, Yang, & Bao, 2018).
Safety and Hazards
Properties
IUPAC Name |
7-(3-ethoxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-2-18-5-3-4-16-13(17)9-6-11-12(20-8-19-11)7-10(9)15-14(16)21/h6-7H,2-5,8H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGNNYRCVGBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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